2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings. It has gained significant attention due to its potential biological and pharmacological activities, making it a valuable target for scientific research and drug development.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This inhibitory action disrupts the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to a halt in cell proliferation .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
The compound 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has shown significant inhibitory activity against CDK2/cyclin A2 . CDK2 is a crucial enzyme in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Cellular Effects
The compound has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It has been observed to significantly inhibit the growth of these cell lines .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the enzymatic activity of CDK2/cyclin A2 . This leads to an alteration in cell cycle progression and induces apoptosis within HCT cells .
Temporal Effects in Laboratory Settings
Its significant inhibitory activity against CDK2/cyclin A2 and its cytotoxic effects on various cell lines suggest potential long-term impacts on cellular function .
Metabolic Pathways
Given its inhibitory activity against CDK2/cyclin A2, it may influence pathways related to cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide under reflux conditions . Another method includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with N-substituted isatin in the presence of a base . Ultrasonic-assisted synthesis has also been reported, where the compound is synthesized via Huisgen 1,3-dipolar cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a wide range of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its CDK2 inhibitory activity.
Thioglycoside derivatives: Compounds featuring pyrazolopyrimidine scaffolds with thioglycoside groups, also investigated for their anticancer properties.
The uniqueness of this compound lies in its specific structural features and its potent biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)7-3-8-6(4)11/h2-3H,1H3,(H,7,8,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXDLPBLGCAUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=O)NC=NC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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